molecular formula C15H16N6O3 B4324090 N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

Cat. No.: B4324090
M. Wt: 328.33 g/mol
InChI Key: NTRJTFKIUFXGAB-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound that features both benzimidazole and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring, followed by the introduction of the ethyl chain. The pyrazole ring is then synthesized separately and attached to the benzimidazole derivative through an acetamide linkage. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo several types of chemical reactions, including:

    Oxidation: The nitro group in the pyrazole ring can be reduced to an amine.

    Reduction: The compound can be reduced under hydrogenation conditions.

    Substitution: Various substituents can be introduced into the benzimidazole or pyrazole rings.

Common Reagents and Conditions

Common reagents for these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and various halogenating agents for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while halogenation could introduce halogen atoms into the aromatic rings.

Scientific Research Applications

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole and pyrazole rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(5-methyl-3-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3/c1-10-8-14(21(23)24)19-20(10)9-15(22)16-7-6-13-17-11-4-2-3-5-12(11)18-13/h2-5,8H,6-7,9H2,1H3,(H,16,22)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRJTFKIUFXGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NCCC2=NC3=CC=CC=C3N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 6
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

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